molecular formula C17H20ClNO2 B12927285 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine CAS No. 914930-99-7

9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine

Cat. No.: B12927285
CAS No.: 914930-99-7
M. Wt: 305.8 g/mol
InChI Key: QINJGXOOQNXCBP-UHFFFAOYSA-N
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Description

9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in medicinal chemistry and material sciences. This compound is particularly notable for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine typically involves the chlorination of 6,7-diethoxy-1,2,3,4-tetrahydroacridine. The starting material, 6,7-diethoxy-1,2,3,4-tetrahydroacridine, can be synthesized through the interaction between cyclohexanone and anthranilic acid, followed by chlorination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted acridine derivatives.

    Oxidation: Formation of acridone derivatives.

    Reduction: Formation of dihydroacridine derivatives.

Mechanism of Action

The mechanism of action of 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerases, which are essential for DNA replication and transcription . This mechanism is crucial for its potential anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and diethoxy groups enhance its ability to interact with biological targets and improve its solubility and stability compared to other acridine derivatives.

Properties

CAS No.

914930-99-7

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

9-chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C17H20ClNO2/c1-3-20-15-9-12-14(10-16(15)21-4-2)19-13-8-6-5-7-11(13)17(12)18/h9-10H,3-8H2,1-2H3

InChI Key

QINJGXOOQNXCBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C3CCCCC3=N2)Cl)OCC

Origin of Product

United States

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